MerTK Enzymatic Potency: UNC2881 IC₅₀ 4.3 nM vs. UNC2250, BMS-777607, and UNC2025
In cell-free enzymatic assays using recombinant Mer kinase domain, UNC2881 inhibits MerTK with an IC₅₀ of 4.3 nM [1]. This represents 2.5-fold lower potency than UNC2250 (IC₅₀ 1.7 nM) but 3.3-fold higher potency than the multi-targeted inhibitor BMS-777607 (Mer IC₅₀ ~14 nM) . UNC2881 is 5.8-fold less potent on Mer than the dual Mer/FLT3 inhibitor UNC2025 (Mer IC₅₀ 0.74 nM), though UNC2025 introduces confounding FLT3 inhibition at 0.8 nM [2].
| Evidence Dimension | MerTK enzymatic inhibition potency (IC₅₀, cell-free assay) |
|---|---|
| Target Compound Data | IC₅₀ = 4.3 nM (UNC2881) |
| Comparator Or Baseline | UNC2250 IC₅₀ = 1.7 nM; BMS-777607 Mer IC₅₀ ~14 nM; UNC2025 Mer IC₅₀ = 0.74 nM |
| Quantified Difference | 2.5-fold less potent than UNC2250; 3.3-fold more potent than BMS-777607; 5.8-fold less potent than UNC2025 |
| Conditions | Cell-free enzymatic assay with recombinant Mer kinase domain |
Why This Matters
Procurement decisions must weigh the trade-off between absolute Mer potency and selectivity—UNC2881 offers a balanced potency-selectivity profile distinct from both higher-potency but less selective alternatives and lower-potency multi-targeted inhibitors.
- [1] Zhang W, Zhang D, Stashko MA, et al. Discovery of Mer specific tyrosine kinase inhibitors for the treatment and prevention of thrombosis. J Med Chem. 2013;56(23):9693-9700. View Source
- [2] Adooq Bioscience. UNC-2025 Dual MER/FLT3 Inhibitor Datasheet — IC₅₀ 0.74 nM (Mer), 0.8 nM (FLT3). View Source
